2-Phenyl-1,2,3,4-tetrahydroisoquinoline
Overview
Description
2-Phenyl-1,2,3,4-tetrahydroisoquinoline is a chemical compound that belongs to the class of tetrahydroisoquinolines. It is characterized by the presence of a phenyl group attached to the tetrahydroisoquinoline structure. This compound is known for its diverse applications in organic synthesis and medicinal chemistry due to its unique structural properties .
Mechanism of Action
Target of Action
2-Phenyl-1,2,3,4-tetrahydroisoquinoline (2-P-THIQ) is a member of the 1,2,3,4-tetrahydroisoquinolines (THIQ) class of compounds . THIQs are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders . .
Mode of Action
Thiqs, in general, are known to interact with their targets to exert biological activities against various pathogens and neurodegenerative disorders
Biochemical Pathways
Thiqs are known to affect various biochemical pathways related to infective pathogens and neurodegenerative disorders . More research is needed to identify the specific pathways affected by 2-P-THIQ.
Pharmacokinetics
The solubility of similar compounds can impact their bioavailability
Result of Action
Thiqs are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders
Action Environment
The storage conditions can impact the stability of similar compounds
Biochemical Analysis
Biochemical Properties
2-Phenyl-1,2,3,4-tetrahydroisoquinoline is known to participate in biochemical reactions as a reactant, particularly in acetic acid promoted metal-free aerobic carbon-carbon bond forming reactions at the α-position of tertiary amines
Cellular Effects
Tetrahydroisoquinoline analogs have been reported to exert diverse biological activities against various infective pathogens and neurodegenerative disorders
Molecular Mechanism
It is known to participate in carbon-carbon bond forming reactions
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Phenyl-1,2,3,4-tetrahydroisoquinoline can be synthesized through various methods. One common approach involves the Pictet-Spengler reaction, where phenylethylamine reacts with an aldehyde in the presence of an acid catalyst to form the tetrahydroisoquinoline core . Another method involves the reduction of 1-phenyl-3,4-dihydroisoquinoline using hydroboron in an alcohol solvent .
Industrial Production Methods: Industrial production of this compound typically involves multi-step synthesis processes that ensure high yield and purity. The process often starts with the preparation of N-(2-phenethyl)benzamide, followed by cyclization and reduction steps .
Chemical Reactions Analysis
Types of Reactions: 2-Phenyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form isoquinoline derivatives.
Reduction: Reduction reactions can yield different tetrahydroisoquinoline derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and tert-butyl hydroperoxide.
Reduction: Hydroboron and other reducing agents are frequently used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted tetrahydroisoquinolines and isoquinoline derivatives .
Scientific Research Applications
2-Phenyl-1,2,3,4-tetrahydroisoquinoline has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Medicine: It has potential therapeutic applications, including as a precursor for drug development targeting neurodegenerative diseases and bacterial infections
Industry: It is utilized in the production of fine chemicals and pharmaceuticals.
Comparison with Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: Lacks the phenyl group, making it less versatile in certain synthetic applications.
N-Benzyl-1,2,3,4-tetrahydroisoquinoline: Known for its antineuroinflammatory properties.
1-Methyl-1,2,3,4-tetrahydroisoquinoline: Exhibits different pharmacological activities, including antidopaminergic effects.
Uniqueness: 2-Phenyl-1,2,3,4-tetrahydroisoquinoline is unique due to the presence of the phenyl group, which enhances its reactivity and potential for diverse chemical transformations. This structural feature also contributes to its broad range of applications in medicinal chemistry and organic synthesis .
Properties
IUPAC Name |
2-phenyl-3,4-dihydro-1H-isoquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N/c1-2-8-15(9-3-1)16-11-10-13-6-4-5-7-14(13)12-16/h1-9H,10-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONQBUHWENXKHHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the potential applications of 2-Phenyl-1,2,3,4-tetrahydroisoquinoline derivatives in medicinal chemistry?
A1: Research suggests that this compound derivatives demonstrate potential as antiimplantation agents []. Specifically, 1-(p-Fluorophenyl)-6-methoxy-2-phenyl-1,2,3,4-tetrahydroisoquinoline exhibits notable potency in this regard []. Additionally, certain derivatives, such as 4-(4-halophenyl)-2-phenyl-1,2,3,4-tetrahydroisoquinolines, have shown antiulcer and antidepressive activity in preclinical studies []. These findings highlight the potential of these compounds as lead structures for developing novel therapeutics.
Q2: How do structural modifications of this compound influence its biological activity?
A2: Structure-activity relationship (SAR) studies have revealed crucial insights into the impact of substituents on the biological activity of this compound. For instance, the presence of a fluorine atom at the para position of the phenyl ring, as in 1-(p-Fluorophenyl)-6-methoxy-2-phenyl-1,2,3,4-tetrahydroisoquinoline, significantly enhances antiimplantation activity []. Conversely, the tetracyclic derivative of the compound was found to be inactive, suggesting that maintaining the core tetrahydroisoquinoline structure is crucial for activity []. In the context of antiulcer and antidepressant properties, halogen substitutions at the 4-position of the phenyl ring significantly influence activity, with the bromine derivative exhibiting the most potent inhibition of dopamine, norepinephrine, and serotonin reuptake [].
Q3: Can this compound derivatives be utilized in catalytic applications?
A3: While the provided research doesn't directly focus on the catalytic properties of this compound itself, a related application is highlighted. The compound can serve as a reactant in cross-dehydrogenative coupling (CDC) reactions []. Notably, researchers have developed a photocatalytic system using a pagoda-like In2O3/CuO heteroepitaxial structure coated with a N-doped C layer to facilitate the CDC reaction involving this compound and indole []. This system demonstrates the potential of using tailored photocatalysts to drive reactions involving this compound class, opening avenues for synthesizing more complex molecules.
Q4: What unique intermolecular interactions involving fluorine have been observed in crystal structures containing this compound derivatives?
A4: X-ray crystallographic studies of 1-(4-fluorophenyl)-6-methoxy-2-phenyl-1,2,3,4-tetrahydroisoquinoline have revealed the presence of unusual C-F...F-C interactions in the crystal lattice []. These interactions, though weak, were observed across the center of symmetry and were further characterized using charge density analysis []. This finding underscores the importance of considering such non-covalent interactions in understanding the solid-state packing and potentially influencing the physicochemical properties of these compounds.
Q5: How can covalent organic frameworks (COFs) contribute to reactions involving this compound?
A5: Research highlights the use of COFs as photocatalysts in reactions involving this compound []. Specifically, a COF synthesized from 1,3,5-benzenetricarboxaldehyde and 2,5-di(N,N-dimethyl)amino-1,4-benzdihydrazide was found to significantly enhance the yield of the dehydrogenative coupling reaction between this compound and nitromethane []. This improvement is attributed to the large specific surface area and regular open framework structure of the COF, which facilitates mass transfer of reactants and products during the photocatalytic process [].
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